molecular formula C16H17N3O3S B2941444 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine CAS No. 1797081-56-1

2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine

Cat. No.: B2941444
CAS No.: 1797081-56-1
M. Wt: 331.39
InChI Key: KEXPWHQJQAJHLK-UHFFFAOYSA-N
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Description

This compound features a pyrazine ring linked via a carbonyl group to a pyrrolidine moiety substituted with a benzenesulfonylmethyl group. Pyrazine derivatives are widely explored in medicinal chemistry for their role as heterocyclic scaffolds in enzyme inhibitors, coordination complexes, and flavoring agents .

Properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16(15-11-17-8-9-18-15)19-10-4-5-13(19)12-23(21,22)14-6-2-1-3-7-14/h1-3,6-9,11,13H,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXPWHQJQAJHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NC=CN=C2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Variations : Piperidine (in ) and pyridine (in ) analogs exhibit altered steric and electronic profiles compared to pyrrolidine, affecting binding interactions.
  • Sulfonyl Group Diversity : Benzenesulfonyl (target compound) vs. pyrazole-sulfonyl () groups modulate lipophilicity and electron-withdrawing effects, influencing solubility and target affinity.

Key Observations :

  • Sulfonamide Pharmacophore : Both the target compound and utilize sulfonamide groups, commonly associated with antimicrobial and diuretic activities.
  • Coordination Chemistry : Pyrazine-triazole hybrids () highlight the versatility of pyrazine in materials science, contrasting with the medicinal focus of sulfonamide derivatives.

Physicochemical Properties

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
2-{2-[(Benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine 2.8 0.15 (DMSO) 180–182
2-((1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-methyl)pyrazine 1.9 0.8 (DMSO) 165–167
2-Methoxy-3-(1-methylpropyl) Pyrazine 2.1 1.2 (Ethanol) Liquid at RT

Key Observations :

  • Lipophilicity : The target compound’s higher logP (2.8 vs. 1.9 for ) reflects the benzene ring’s contribution to hydrophobicity.
  • Solubility : Pyrazole-sulfonyl derivative () shows better solubility due to polar pyrazole substituents.

Research Findings and Trends

  • Synthetic Routes : Sulfonylation and acylation are common strategies for pyrazine-pyrrolidine hybrids ().
  • Structure-Activity Relationships (SAR) :
    • Pyrrolidine vs. Piperidine : Piperidine analogs () may enhance metabolic stability due to reduced ring strain.
    • Sulfonyl Group Impact : Benzenesulfonyl groups improve membrane permeability but reduce aqueous solubility compared to pyrazole-sulfonyl derivatives.

Biological Activity

The compound 2-{2-[(benzenesulfonyl)methyl]pyrrolidine-1-carbonyl}pyrazine (often referred to as a pyrazine derivative) is a member of the pyrazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring linked to a benzenesulfonyl group and a pyrazine moiety. This unique structure contributes to its biological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13_{13}H14_{14}N4_{4}O2_{2}S
Molecular Weight290.34 g/mol
Purity95%

Research indicates that pyrazine derivatives exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Pyrazines have shown broad-spectrum antimicrobial properties. For instance, studies have demonstrated that certain pyrazine compounds can disrupt bacterial cell walls and induce DNA damage in microorganisms at varying concentrations .
  • Antitumor Activity : Specific derivatives have been found to induce apoptosis in cancer cells. For example, compounds similar to this compound have been shown to inhibit proliferation in leukemia cells by affecting cell cycle regulation and apoptosis pathways .

Case Studies

Several studies highlight the biological activity of pyrazine derivatives:

  • Antimicrobial Effects : A study assessed the antimicrobial activity of various pyrazines, revealing that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be as low as 6.25 μg/mL for some compounds .
  • Induction of Apoptosis : Research on a related pyrazine compound demonstrated that it could induce apoptosis in K562 leukemia cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax. The compound showed an IC50 value of 25 μM after 72 hours of treatment, indicating effective cytotoxicity against cancer cells .
  • Toxicological Studies : Another investigation utilized transcriptional reporter assays to evaluate the toxicological effects of pyrazines in both bacterial and mammalian cells. Results indicated that while lower concentrations were less toxic to mammalian cells, higher levels induced significant cytotoxic effects, suggesting a potential therapeutic window for these compounds .

Research Findings

The following table summarizes key findings from various studies on the biological activity of pyrazine derivatives:

StudyFocusKey Findings
Antitumor ActivityInduced apoptosis in K562 cells; IC50 = 25 μM; downregulation of Bcl-2 and Survivin.
Antimicrobial ActivityEffective against M. tuberculosis with MIC = 6.25 μg/mL.
Toxicological AssessmentDemonstrated low mammalian toxicity at lower concentrations; DNA damage response at high levels.

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